N-[4-({2-[(3-iodo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide
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Overview
Description
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)acetamide is a complex organic compound with a molecular formula of C19H20IN3O3. This compound is characterized by the presence of an iodine atom, a methyl group, and a benzoyl hydrazine moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-iodo-4-methylbenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 4-aminophenyl acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)acetamide has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)acetamide involves its interaction with specific molecular targets. The iodine atom and benzoyl hydrazine moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)benzamide
- N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide
Uniqueness
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)acetamide is unique due to its specific molecular structure, which includes an iodine atom and a benzoyl hydrazine moiety.
Properties
Molecular Formula |
C17H16IN3O3 |
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Molecular Weight |
437.23 g/mol |
IUPAC Name |
N-[4-[[(3-iodo-4-methylbenzoyl)amino]carbamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H16IN3O3/c1-10-3-4-13(9-15(10)18)17(24)21-20-16(23)12-5-7-14(8-6-12)19-11(2)22/h3-9H,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
InChI Key |
RCKHUAIHQFADPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C)I |
Origin of Product |
United States |
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